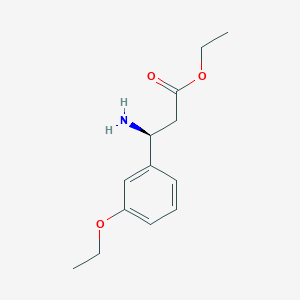
1-(4-Bromophenyl)-2-p-tolylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-2-p-tolylethanone is an organic compound with the molecular formula C15H13BrO It is a ketone derivative characterized by the presence of a bromine atom on the phenyl ring and a tolyl group attached to the ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)-2-p-tolylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 4-bromobenzoyl chloride reacts with p-tolyl ethyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions .
Another method involves the bromination of 1-(4-phenyl)-2-p-tolylethanone using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). This reaction introduces the bromine atom at the para position of the phenyl ring .
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques further enhances the industrial production process.
化学反応の分析
Types of Reactions
1-(4-Bromophenyl)-2-p-tolylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromobenzoic acid or other oxidized derivatives.
Reduction: Formation of 1-(4-bromophenyl)-2-p-tolyl ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Bromophenyl)-2-p-tolylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Bromophenyl)-2-p-tolylethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the ketone group can influence its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
1-(4-Bromophenyl)-2-phenylethanone: Similar structure but lacks the tolyl group.
1-(4-Bromophenyl)-2-methylpropanone: Similar structure with a different alkyl group.
4-Bromoacetophenone: Lacks the additional alkyl group on the ethanone moiety.
Uniqueness
1-(4-Bromophenyl)-2-p-tolylethanone is unique due to the presence of both the bromine atom and the tolyl group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
特性
分子式 |
C15H13BrO |
|---|---|
分子量 |
289.17 g/mol |
IUPAC名 |
1-(4-bromophenyl)-2-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C15H13BrO/c1-11-2-4-12(5-3-11)10-15(17)13-6-8-14(16)9-7-13/h2-9H,10H2,1H3 |
InChIキー |
KUFSHIHMAHIGFS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B13905596.png)
![sodium;2-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1H-indole](/img/structure/B13905599.png)

![Tert-butyl (1S,2R,5R)-3-benzyl-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13905625.png)

![3-Amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid](/img/structure/B13905638.png)
![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13905654.png)
![1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B13905660.png)
![N-[6-(1-Hydroxy-1-methyl-ethyl)-1-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13905679.png)

![1,1-Dimethylethyl 4-[2-(5-chloro-2-pyridinyl)-2-methyl-1,3-benzodioxol-4-yl]-1-piperidinecarboxylate](/img/structure/B13905696.png)

![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one](/img/structure/B13905706.png)
